molecular formula C13H6F4O2 B6364933 2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1179626-09-5

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6364933
CAS No.: 1179626-09-5
M. Wt: 270.18 g/mol
InChI Key: JKKPTSZEXLUWQX-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the electronic properties of the molecule, influencing its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2-fluoro-5-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-7-4-10(16)12(11(17)5-7)6-1-2-9(15)8(3-6)13(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKPTSZEXLUWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681255
Record name 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179626-09-5
Record name 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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